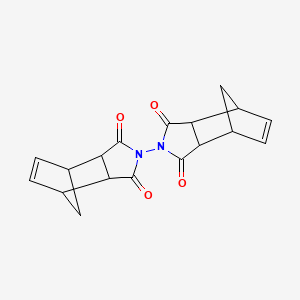
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate, also known as TAPC, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has shown promise in various applications, including drug discovery, neuroscience, and biochemistry.
Mécanisme D'action
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is believed to act as a positive allosteric modulator of ion channels and receptors. It binds to a site on the channel or receptor that is distinct from the agonist or antagonist binding site, causing a conformational change that enhances the activity of the channel or receptor. The exact mechanism of action of Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, leading to increased synaptic plasticity and improved learning and memory in animal models. Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has also been shown to have analgesic effects, possibly through modulation of GABA receptors. Additionally, Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study the effects of these channels and receptors in a more targeted manner. Additionally, Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to using Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate in lab experiments. One limitation is that it may not accurately reflect the effects of endogenous modulators of ion channels and receptors. Additionally, Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate. One area of interest is the development of Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate-based therapeutics for neurological and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate and its effects on various ion channels and receptors. Finally, Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate could be used as a tool to study the role of ion channels and receptors in various physiological processes, such as learning and memory, pain perception, and inflammation.
Conclusion
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is a promising chemical compound that has been widely used in scientific research. Its specificity for certain ion channels and receptors makes it a valuable tool for studying the effects of these channels and receptors in a more targeted manner. While there are limitations to using Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate in lab experiments, its potential applications in drug discovery, neuroscience, and biochemistry make it an exciting area of research with many future directions.
Applications De Recherche Scientifique
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has been widely used in scientific research, particularly in the areas of drug discovery, neuroscience, and biochemistry. It has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors. Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate has also been used as a tool to study the role of ion channels in neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h13H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZBEMASAYECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)


![(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide](/img/structure/B3327619.png)
![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)



![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)
